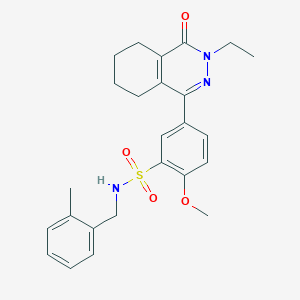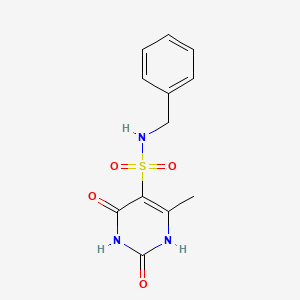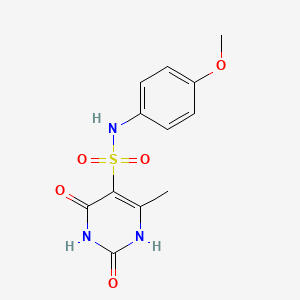![molecular formula C19H13Cl3N2O4S B11308370 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308370.png)
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of sulfonyl pyrimidine carboxylates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then subjected to further reactions to introduce the sulfonyl and pyrimidine groups. The key steps include:
Chlorination: 3-methylphenol is chlorinated using reagents such as chlorine gas or sodium hypochlorite to yield 4-chloro-3-methylphenol.
Sulfonylation: The 4-chloro-3-methylphenol is reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-chloro-3-methylphenyl sulfonyl chloride.
Pyrimidine Ring Formation: The sulfonyl chloride is then reacted with a suitable pyrimidine derivative under basic conditions to form the desired pyrimidine ring structure.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学研究应用
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays.
作用机制
The mechanism of action of 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can interfere with signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the sulfonyl and pyrimidine groups.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: A related pyrimidine derivative with different substituents.
Uniqueness
4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C19H13Cl3N2O4S |
|---|---|
分子量 |
471.7 g/mol |
IUPAC 名称 |
(4-chloro-3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H13Cl3N2O4S/c1-11-8-14(6-7-15(11)21)28-18(25)17-16(22)9-23-19(24-17)29(26,27)10-12-2-4-13(20)5-3-12/h2-9H,10H2,1H3 |
InChI 键 |
ARSLSLWRLVCWPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11308301.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11308308.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11308311.png)
![5-bromo-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11308319.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308323.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methoxybenzamide](/img/structure/B11308330.png)
![2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11308331.png)


![5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11308344.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308347.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B11308352.png)

